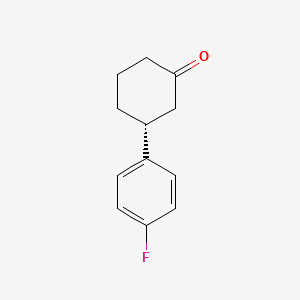
(3R)-3-(4-fluorophenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(4-fluorophenyl)cyclohexan-1-one is a chiral compound featuring a cyclohexanone ring substituted with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-fluorophenyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-fluorobenzaldehyde.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(4-fluorophenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
(3R)-3-(4-fluorophenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3R)-3-(4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and specificity, while the cyclohexanone ring provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-phenylcyclohexan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(3R)-3-(4-chlorophenyl)cyclohexan-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
(3R)-3-(4-methylphenyl)cyclohexan-1-one: The methyl group alters the compound’s steric and electronic characteristics.
Uniqueness
(3R)-3-(4-fluorophenyl)cyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance metabolic stability and alter the pharmacokinetic properties of compounds.
Propriétés
Numéro CAS |
479586-34-0 |
|---|---|
Formule moléculaire |
C12H13FO |
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
(3R)-3-(4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2/t10-/m1/s1 |
Clé InChI |
ACJABDUOKFETPL-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](CC(=O)C1)C2=CC=C(C=C2)F |
SMILES canonique |
C1CC(CC(=O)C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)
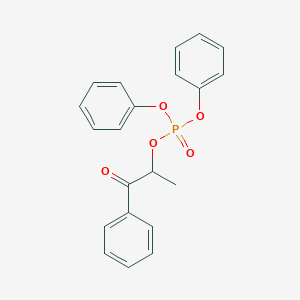
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)

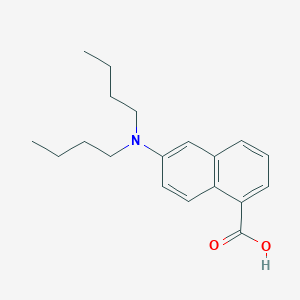
![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
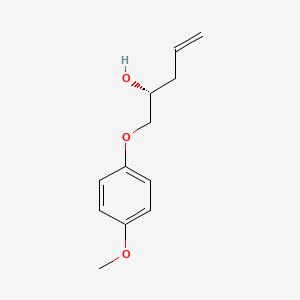
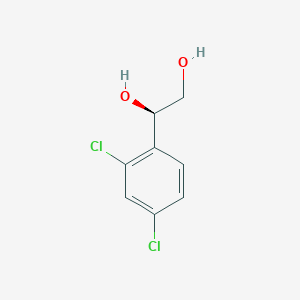


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
